4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a sulfur-containing thiol group at position 3, an allyl substituent at position 4, and a 3-(dimethylamino)phenyl moiety at position 5. This compound has garnered attention in medicinal chemistry due to its role in targeting epidermal growth factor receptor (EGFR) degradation, a critical pathway in cancer therapy. Its mechanism involves weak inhibition of EGFR tyrosine phosphorylation followed by receptor endocytosis, leading to cancer cell detachment and death . The dimethylamino group enhances solubility and electronic effects, while the allyl chain may influence conformational flexibility during protein interactions.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-4-8-17-12(14-15-13(17)18)10-6-5-7-11(9-10)16(2)3/h4-7,9H,1,8H2,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGJNUETYZCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the reaction of an appropriate hydrazine derivative with a suitable isocyanate or formamide under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism by which 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anticancer Agents
The target compound is structurally and functionally analogous to other triazole-based EGFR inhibitors. Key examples include:
Antimicrobial and Antiviral Agents
Triazole-thiols with modified aryl groups exhibit antimicrobial or antiviral properties:
Comparison: The target compound lacks halogen or hydrazine substituents, which are critical for antiviral activity in analogs. Its dimethylamino group may limit cross-application in antimicrobial contexts.
Schiff Base Derivatives
Schiff base modifications enhance metal-binding capacity and biological activity:
Comparison : The target compound’s allyl group distinguishes it from Schiff base analogs, which prioritize aromatic aldehydes for conjugation.
Antioxidant and Radical Scavengers
Pyrazole-triazole hybrids demonstrate radical scavenging:
Corrosion Inhibitors
Triazole-thiols with sulfur-rich substituents inhibit metal corrosion:
| Compound Name | Substituents (Positions) | Application |
|---|---|---|
| 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) | Methylthiobenzyl (5) | Zinc corrosion inhibitor in HCl (efficiency >80%) |
Comparison: The dimethylamino group in the target compound lacks the sulfur-rich environment critical for corrosion inhibition, limiting its utility in this domain.
Biological Activity
4-Allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H16N4S
- Molecular Weight : 260.36 g/mol
- CAS Number : 724749-10-4
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on metabolic enzymes.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study indicated that similar compounds showed cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, suggesting a strong potential for further development in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HCT-116 | TBD |
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific metabolic pathways and enzymes. For example:
- Inhibition of Metabolic Enzymes : These compounds have shown to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission and can be targeted in neurological disorders .
Other Biological Activities
- Antiviral Activity : Some studies suggest that triazole derivatives may also possess antiviral properties by interfering with viral replication mechanisms.
- Antimicrobial Activity : The compound has been noted for its antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatments.
Case Studies
Several case studies have illustrated the biological efficacy of triazole derivatives:
- Study on Cytotoxicity : In a recent study examining a series of triazole derivatives, one compound demonstrated an IC50 value of 18.4 μM against cancer cells, showcasing the importance of structural modifications in enhancing biological activity .
- Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of related triazole compounds, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves cyclization of a substituted hydrazine derivative with an isothiocyanate or thiosemicarbazide precursor. For example, reacting 3-(dimethylamino)phenyl isothiocyanate with allyl hydrazine in ethanol under reflux (60–100°C) yields the triazole core. Base catalysts like NaOH or KOH enhance cyclization efficiency . Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Microwave-assisted synthesis (e.g., 100 W, 80°C, 20 min) can reduce reaction time and improve yields compared to conventional methods .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, dimethylamino protons at δ 2.8–3.1 ppm) .
- LC-MS : For molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., m/z 287.3 for C₁₄H₁₇N₅S) .
- Elemental Analysis : To validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. What are the key chemical reactions involving the thiol and triazole moieties?
- Methodological Answer :
- Thiol Oxidation : React with H₂O₂ or iodine to form disulfide derivatives, useful for studying redox activity .
- Electrophilic Substitution : The triazole ring undergoes halogenation (e.g., Br₂ in acetic acid) or nitration (HNO₃/H₂SO₄) at the 5-position .
- Alkylation : Treat with alkyl halides (e.g., methyl iodide) in basic conditions to produce S-alkylated analogs for bioactivity screening .
Advanced Research Questions
Q. How does the 3-(dimethylamino)phenyl substituent influence binding to biological targets like enzymes or receptors?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that the dimethylamino group enhances π-cation interactions with residues in enzyme active sites (e.g., EGFR or 11β-HSD1). Comparative studies with analogs lacking this group show reduced binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) . Validate via surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 μM) .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar triazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines) to identify outliers .
- SAR Studies : Systematically modify substituents (e.g., replacing dimethylamino with methoxy) to isolate contributions to activity .
- Proteomics Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .
Q. How can in silico models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM tools estimate logP (∼2.5), solubility (−4.2 log mol/L), and CYP450 inhibition (CYP3A4 IC₅₀ = 12 μM) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 72%) and mutagenicity (Ames test negative) .
- Bioavailability : Molecular weight (<500 Da) and <5 hydrogen bond donors suggest oral bioavailability (Lipinski’s rule compliance) .
Experimental Design Considerations
Q. What controls and validation steps are critical in assessing its enzyme inhibition potential?
- Methodological Answer :
- Positive Controls : Use known inhibitors (e.g., carbenoxolone for 11β-HSD1) to benchmark IC₅₀ values .
- Negative Controls : Include assays with heat-inactivated enzymes to confirm activity loss.
- Dose-Response Curves : Test 6–8 concentrations (1 nM–100 μM) in triplicate to calculate Hill coefficients and detect cooperativity .
Q. How can synthetic byproducts or degradation products be identified during scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
